This compound is critical for ensuring accuracy in quantitative analysis. Its heavy isotopes do not interfere with the measurement of the natural compound but provide a nearly identical chemical behavior, allowing for precise correction of losses during sample preparation.
A typical protocol for using this internal standard in bioanalysis (e.g., in serum or plasma) involves the following steps. This workflow visualizes the process from sample collection to data analysis:
Workflow for bioanalysis using a stable isotope internal standard.
4'-Hydroxy Diclofenac is not just a metabolite but an active compound with its own pharmacological profile. The diagram below shows its origin and primary activities:
4'-Hydroxy Diclofenac is an active metabolite formed via CYP2C9.
The table below consolidates practical purchasing and handling information from supplier data sheets.
| Specification | Details |
|---|---|
| Physical Form | Solid powder or solution (e.g., 100 μg/mL in methanol) [1] [2] |
| Purity | ≥97% [4] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) [1] |
| Safety & Shipping | Classified as a Dangerous Good; may be subject to additional shipping charges [4] |
| Intended Use | For Research Use Only. Not for use in humans [4] [5]. |
4'-Hydroxy Diclofenac-¹³C₆ is a stable isotope-labeled analog of a major human metabolite of the anti-inflammatory drug Diclofenac. The six carbon atoms in the phenyl ring originating from the 2,6-dichloro-4-hydroxyphenyl group are replaced with the ¹³C isotope [1] [2] [3].
The table below summarizes the key technical data for this compound:
| Property | Specification |
|---|---|
| CAS Number | 1189656-64-1 [1] or 1309283-30-4 [2] [3] |
| Molecular Formula | C₈(¹³C)₆H₁₁Cl₂NO₃ [1] [2] [3] |
| Molecular Weight | 318.10 g/mol [1] [2] [3] |
| Purity (HPLC) | >95% to >98% [2] [3] |
| Chemical Name | 2-(2-((2,6-dichloro-4-hydroxyphenyl-1,2,3,4,5,6-¹³C₆)amino)-5-hydroxyphenyl)acetic acid [2] [3] |
| Description | ¹³C-labeled 4'-Hydroxy Diclofenac, an orally active metabolite formed by cytochrome P450 2C9 (CYP2C9) [1] |
This stable isotope-labeled compound serves two critical functions in pharmaceutical research and development:
A relevant experimental protocol utilizing a Diclofenac stable isotope was detailed in a 2017 study that employed a sophisticated three-dimensional liver microphysiological system to investigate drug metabolism and toxicity [4].
Experimental workflow for assessing diclofenac metabolism in a 3D liver model.
4'-Hydroxy Diclofenac-¹³C₆ is an essential tool for reliable quantification in Diclofenac metabolism studies. The experimental context from the cited research highlights its practical application in cutting-edge, physiologically relevant liver models [4]. This integrated approach, combining advanced in vitro systems with precise analytical techniques supported by stable isotope standards, provides a powerful platform for predicting drug metabolism and potential toxicity in humans.
To ensure the purity of 4'-Hydroxy Diclofenac-13C6, you can adapt and implement several robust chromatographic methods. These methods are crucial for its use as an internal standard in quantitative analyses.
This technique is highly effective for separating and detecting 4'-Hydroxy Diclofenac alongside other related compounds.
For enhanced sensitivity, particularly in biological matrices, GC-MS with derivatization is a powerful technique.
For a cost-effective yet reliable approach, HPLC-UV provides a good balance of performance and accessibility.
The table below summarizes the key performance characteristics of the analytical methods discussed.
Table 1: Performance Data of Analytical Methods for Diclofenac and Related Compounds
| Method | Linear Range | Limit of Quantification (LOQ) | Precision (CV) | Accuracy | Recovery | Application in Analysis |
|---|---|---|---|---|---|---|
| GC-MS [3] | 0.25 - 50 ng/mL | 0.25 ng/mL | < 9% | Not Specified | ~89-95% | Pharmacokinetic studies in human plasma |
| HPLC-UV [4] | 50 - 1600 ng/mL | 27.12 ng/mL | 0.93-6.64% | 1.74-9.81% | 98.75-99.32% | Therapeutic drug monitoring in human plasma |
| LC-MS/MS [1] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Metabolite identification in water and in vitro systems |
This protocol, adapted from a validated method, ensures clean extraction and high recovery for sensitive quantification [3].
Sample preparation workflow for plasma analysis
Materials:
This protocol is ideal for studying the metabolic stability of this compound or its presence in complex samples [1] [2].
LC-MS/MS analysis workflow for metabolic profiling
Materials:
The table below summarizes the available solubility information for the unlabeled compound, 4'-Hydroxy Diclofenac (CAS 64118-84-9).
| Solvent | Solubility Status | Additional Context |
|---|---|---|
| DMSO | Soluble [1] | Frequently used for preparing stock solutions in biological research [1]. |
| Ethanol | Soluble [1] | Suitable for dissolving the compound for experimental use [1]. |
| Methanol | Soluble [1] | Appropriate for analytical and formulation work [1]. |
| Water | Information missing | The parent drug, Diclofenac sodium, is sparingly soluble in water [2]. |
For the isotope-labeled analog 4'-Hydroxy Diclofenac-13C6, no specific quantitative solubility data (e.g., mg/mL) is available in the searched sources [3]. The introduction of 13C isotopes does not alter the chemical structure or bonding of the molecule, so the solubility profile of the labeled compound is expected to be virtually identical to that of the unlabeled form for practical laboratory purposes.
The confirmed solubility in DMSO, ethanol, and methanol means you can confidently use these solvents to prepare stock solutions. Here is a standard protocol you can adapt for your research.
For analytical methods, a literature-cited protocol for determining diclofenac and its metabolites using HPLC-MS/MS provides a reference framework [4]:
While 4'-Hydroxy Diclofenac is soluble in common organic solvents, its aqueous solubility might be limited. If your research requires improving its solubility in water-based systems, the following established strategies from formulation science can be applied [5] [6]:
The table below summarizes the key storage and handling specifications for 4'-Hydroxy Diclofenac-¹³C₆ from various suppliers.
| Supplier / Source | Physical Form | Recommended Long-Term Storage | Reconstitution / In-Solvent Storage | Additional Handling Notes |
|---|---|---|---|---|
| MedChemExpress (MCE) [1] | Solid | -20°C (3 years); 4°C (2 years) | -80°C (6 months); -20°C (1 month) | Ship & store at room temperature in continental US; storage conditions may vary elsewhere [1]. |
| Cerilliant (Sigma-Aldrich) [2] | Solution (in methanol) | -20°C | Not Applicable | Certified Reference Material. Danger: Flammable liquid; acute toxicity [2]. |
| Pharmaffiliates [3] | Pale-Grey Solid | 2-8°C (Refrigerator) | Not Specified | Store under inert atmosphere. Shipping conditions: Ambient [3]. |
This compound is a stable, heavy isotope-labeled standard, primarily used in quantitative analytical techniques.
The following diagram illustrates the standard experimental workflow for using this compound as an internal standard in analytical methods like LC-MS/MS:
Workflow for using a stable isotope-labeled internal standard in quantitative bioanalysis.
Based on the available data, here are key points for proper handling:
For any stable isotope-labeled internal standard like 4'-Hydroxy Diclofenac-13C6, the core principle is to correct for analyte loss and signal variability during sample preparation and analysis [1]. Here are the key considerations:
While specific methods need development and validation in your lab, here is a protocol framework based on general best practices.
This protocol describes a proposed method for the quantification of 4'-Hydroxy Diclofenac in biological matrices (e.g., plasma, urine) using this compound as the internal standard via LC-MS/MS.
The following diagram outlines the key stages of the bioanalytical process.
The table below summarizes critical parameters to define and optimize during method development.
| Parameter | Consideration for this compound |
|---|---|
| MS Detection | Optimize MRM transitions. Ensure mass difference (6 Da) prevents cross-talk [1]. |
| Chromatography | Confirm baseline separation (resolution Rs > 1.5) from analyte and matrix interferences [4]. |
| IS Concentration | Optimize to be ~1/3-1/2 ULOQ, ensure signal/noise, avoid analyte/IS cross-interference [1]. |
| Matrix Effects | 13C6-labeling minimizes matrix effect differences; assess via post-column infusion [1]. |
| IS Response Checks | Monitor IS response in all samples; investigate significant deviations (<50% or >150% of mean) [3]. |
The internal standard is a diagnostic tool. Abnormal responses require investigation [1] [3]:
1.1 Chemical and Pharmacological Significance 4'-Hydroxydiclofenac is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, formed predominantly via the cytochrome P450 2C9 (CYP2C9) enzyme pathway [1] [2]. The carbon-13 labeled analog (4'-Hydroxy Diclofenac-13C6) serves as a crucial internal standard in mass spectrometry-based assays and tracer studies for investigating diclofenac metabolism and drug-drug interactions [3]. As a Cox-2 (cyclooxygenase 2) inhibitor, this metabolite shares pharmacological activity with the parent compound and has been observed to form protein adducts, potentially contributing to diclofenac's therapeutic and toxicological profile [3].
1.2 Analytical Context Understanding drug-drug interactions is paramount in clinical pharmacology, as inhibition of Cytochrome P450 enzyme activity represents a major mechanism leading to adverse drug reactions and even drug withdrawal from the market [1] [2]. The development of robust analytical methods for quantifying CYP2C9 metabolites like 4'-Hydroxydiclofenac enables researchers to assess the inhibitory potential of new chemical entities, including established drugs like salicylic acid, on critical metabolic pathways [1] [2]. The HPLC-UV method detailed in these application notes provides a cost-effective, reproducible alternative to LC-MS methodologies for quantifying this key metabolite in biological matrices such as rat liver microsomes.
The diagram below illustrates the complete experimental workflow for the HPLC-UV analysis of 4'-Hydroxydiclofenac in drug interaction studies:
Figure 1: Complete experimental workflow for HPLC-UV analysis of 4'-Hydroxydiclofenac in drug interaction studies.
3.1 Reference Standards and Chemicals
4.1 HPLC-UV System Configuration The method employs a conventional HPLC system with ultraviolet detection. The specific components include:
4.2 Optimized Chromatographic Parameters
Table 1: Optimized HPLC-UV conditions for 4'-Hydroxydiclofenac separation
| Parameter | Specification | Rationale |
|---|---|---|
| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm) | Provides sufficient theoretical plates for separation [1] [2] |
| Mobile Phase A | 0.1% Formic acid in water | Aqueous component for ion-pairing [1] [2] |
| Mobile Phase B | Acetonitrile | Organic modifier [1] [2] |
| Mobile Phase C | Methanol | Secondary organic modifier [1] [2] |
| Elution Program | Low-pressure gradient | Optimal for complex biological samples [1] [2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns [1] [2] |
| Column Temperature | 30°C | Enhances retention time reproducibility [1] [2] |
| Detection Wavelength | 282 nm | Maximum absorbance for all compounds [1] [2] |
| Injection Volume | 10-50 µL | Adapted to sensitivity requirements |
5.1.1 Reagent Preparation
5.1.2 Incubation Procedure
5.2.1 Protein Precipitation Method
According to International Conference on Harmonisation (ICH) guidelines, the developed HPLC-UV method was rigorously validated for the quantification of 4'-Hydroxydiclofenac in rat liver microsomes [1] [2].
Table 2: Method validation parameters and results for 4'-Hydroxydiclofenac quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-100 µM | Adapted to expected concentrations |
| Correlation Coefficient (R²) | >0.99 [1] [2] | R² > 0.99 |
| Intra-day Precision (% CV) | <15% [1] [2] | CV < 15% |
| Inter-day Precision (% CV) | <15% [1] [2] | CV < 15% |
| Accuracy (% Nominal) | 80-120% [1] [2] | 80-120% |
| Limit of Detection (LOD) | Compound-specific low values [1] [2] | Signal-to-noise ≥ 3:1 |
| Limit of Quantification (LOQ) | Compound-specific low values [1] [2] | Signal-to-noise ≥ 10:1 |
| Recovery (%) | 80-120% [1] [2] | Consistent and reproducible |
| Short-term Stability | Stable for 3 days [1] [2] | No significant degradation |
7.1 CYP2C9 Inhibition Studies The validated method enables quantitative assessment of the inhibitory effect of salicylic acid on CYP2C9 enzyme activity by measuring the formation of 4'-Hydroxydiclofenac from diclofenac in rat liver microsomes [1] [2]. Previous research has demonstrated that salicylic acid exhibits mixed inhibition patterns (competitive and non-competitive) against CYP enzymes, highlighting its potential for drug-drug interactions [1] [2].
7.2 Metabolic Stability Assessment This HPLC-UV method facilitates the determination of diclofenac metabolic stability by quantifying the formation of 4'-Hydroxydiclofenac over time. The method's sensitivity and precision allow for accurate calculation of kinetic parameters (Km, Vmax) and intrinsic clearance values, essential for predicting in vivo pharmacokinetics [1] [2].
7.3 Drug-Drug Interaction Screening The protocol provides a robust framework for screening potential drug interactions involving the CYP2C9 pathway. By substituting salicylic acid with novel chemical entities, researchers can rapidly assess inhibitory potential and guide clinical development decisions regarding possible interactions with CYP2C9 substrates like warfarin, phenytoin, and various NSAIDs [1] [2].
8.1 Common Issues and Solutions
8.2 Method Adaptation Notes For analysis of the 13C6-labeled analog, retention time similarities are expected due to nearly identical chemical properties. However, the method can be adapted by:
The developed method complies with ICH Q2(R1) guidelines for analytical method validation, ensuring acceptability for regulatory submissions in drug development [1] [2]. The application of this method to drug interaction studies provides data that can support Investigational New Drug (IND) and New Drug Application (NDA) submissions to regulatory authorities like the FDA and EMA.
The HPLC-UV method detailed in these application notes provides a robust, reproducible, and cost-effective approach for quantifying 4'-Hydroxydiclofenac in rat liver microsomes. The method's validation according to ICH guidelines ensures reliability for assessing CYP2C9 enzyme activity and inhibition potential of co-administered drugs like salicylic acid. While developed for the unlabeled metabolite, the methodology can be directly adapted for this compound analysis, leveraging its nearly identical chromatographic behavior. This protocol offers pharmaceutical researchers a valuable tool for advancing the understanding of drug metabolism and interaction pathways in early development stages.
Diclofenac metabolism represents a critical area of pharmaceutical research due to its widespread use as a nonsteroidal anti-inflammatory drug (NSAID) and potential for drug-drug interactions. As a substrate for the cytochrome P450 2C9 (CYP2C9) enzyme, which metabolizes approximately 70% of FDA-approved drugs, understanding diclofenac's metabolic pathway is essential for drug safety assessment [1] [2]. The primary metabolite, 4'-hydroxydiclofenac, has been identified as having weak pharmacologic activity but serves as a key marker for CYP2C9 enzyme activity, making its accurate quantification vital for in vitro drug interaction studies [2]. The incorporation of a stable isotope-labeled internal standard, specifically 4'-hydroxydiclofenac-13C6, has revolutionized the precision of these measurements by accounting for analytical variability and matrix effects that can compromise data accuracy.
The application of 13C6-labeled isotopes in quantitative mass spectrometry represents a gold standard approach known as high-resolution isotope-dilution mass spectrometry (HRID) [3]. This technique is particularly valuable in drug metabolism studies where precise quantification of metabolites in complex biological matrices is required. The fundamental principle relies on the nearly identical chemical behavior of the native compound and its isotopically labeled counterpart, which differs only in mass due to the incorporation of six 13C atoms. When the labeled compound is added to the biological sample before processing, it experiences the same extraction efficiency, matrix effects, and ionization suppression as the native analyte, thereby enabling highly accurate correction for these variables during mass spectrometric analysis [3].
The following procedure outlines the preparation of calibration standards and quality control samples using in vitro microsomal incubation:
Preparation of incubation mixture:
Initiation of reaction:
Control samples:
Protein precipitation:
Sample dilution:
Table 1: Sample Preparation Steps Summary
| Step | Procedure | Parameters | Purpose |
|---|---|---|---|
| Internal Standard Addition | Add 400 µL acetonitrile with 13C6-4'-OH-DCF to 100 µL sample | 50 ng/mL final IS concentration | Correct for variability in extraction |
| Protein Precipitation | Vortex 1 min, centrifuge 10 min | 14,000 × g, 4°C | Remove proteins and particulates |
| Dilution | Mix supernatant with ammonium acetate buffer | 1:1 dilution with 10 mM buffer | Improve chromatographic performance |
Optimal separation of 4'-hydroxydiclofenac from its parent compound and potential interferences is achieved using the following reversed-phase chromatography conditions:
During method development, several factors were optimized to enhance sensitivity and reproducibility:
Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the specificity and sensitivity required for precise quantification:
Table 2: MRM Transitions for 4'-Hydroxydiclofenac and 13C6-Labeled Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |
|---|---|---|---|---|---|---|
| 4'-OH-DCF | 294.0 | 250.0 | 100 | -80 | -28 | -12 |
| 4'-OH-DCF | 294.0 | 214.0 | 100 | -80 | -35 | -12 |
| 4'-OH-DCF-13C6 | 300.0 | 256.0 | 100 | -80 | -28 | -12 |
| 4'-OH-DCF-13C6 | 300.0 | 220.0 | 100 | -80 | -35 | -12 |
The high-resolution isotope-dilution methodology employs the stable isotope-labeled internal standard to correct for analytical variability:
The validated method demonstrates the following performance characteristics according to ICH guidelines:
Table 3: Method Validation Parameters for 4'-Hydroxydiclofenac Quantification Using 13C6 Internal Standard
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-500 ng/mL | R² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise >10, precision <20% |
| Precision (Intra-day) | <10% RSD | Meeting ICH guidelines (<15%) [1] |
| Precision (Inter-day) | <15% RSD | Meeting ICH guidelines (<15%) [1] |
| Accuracy | 80-120% | Within ICH guidelines [1] |
| Extraction Recovery | >85% | Consistent and high recovery |
| Matrix Effect | 5-10% suppression | Corrected by internal standard |
| Stability (3 days) | Acceptable | Within 15% of nominal value [1] |
The method demonstrates excellent specificity with no interference from endogenous compounds in biological matrices:
The following diagram illustrates the complete analytical workflow for the quantification of 4'-hydroxydiclofenac using the 13C6-labeled internal standard:
Figure 1: Analytical Workflow for 4'-Hydroxydiclofenac Quantification
The following diagram illustrates the metabolic pathway of diclofenac to 4'-hydroxydiclofenac and the position of the 13C6-label in the internal standard:
Figure 2: Metabolic Pathway of Diclofenac to 4'-Hydroxydiclofenac
The isotope dilution methodology provides superior accuracy for metabolite quantification:
Calibration Curve:
Calculation Formula:
Where Area_native is the peak area of native 4'-hydroxydiclofenac, Area_IS is the peak area of the 13C6-internal standard, and Slope and Intercept are from the calibration curve.
This validated method has significant applications in several research areas:
The use of 13C6-labeled internal standard significantly enhances the reliability of these applications by providing compensation for matrix effects, extraction efficiency variations, and ionization suppression in mass spectrometric detection.
The cytochrome P450 enzyme CYP2C9 is responsible for the metabolism of approximately 15% of clinically used small-molecule drugs, including critical therapeutics like S-warfarin, phenytoin, and numerous NSAIDs [1]. Characterizing its activity is therefore crucial in drug development and personalized medicine. The 4'-hydroxylation of diclofenac is a specific and well-established marker reaction for assessing CYP2C9 function in vitro and in vivo [2] [3]. This application note provides detailed protocols and contemporary context for using the stable isotope-labeled tracer 4'-Hydroxy Diclofenac-13C6 in advanced CYP2C9 activity assays.
4'-Hydroxy Diclofenac-13C6 is a stable heavy isotope-labeled form of the major human metabolite of Diclofenac.
This method is suitable for laboratories without access to mass spectrometry.
1. Reaction Incubation:
2. Sample Analysis via HPLC:
This protocol leverages the stable isotope standard for superior sensitivity and precision.
1. Internal Standard Solution:
2. Sample Preparation:
3. LC-MS/MS Analysis:
The following diagram illustrates the experimental workflow for the LC-MS/MS protocol:
CYP2C9 is highly polymorphic, and genetic variants can significantly alter enzyme function. The table below summarizes the impact of key variants on kinetic parameters, which can be characterized using the described assays.
| CYP2C9 Variant | Amino Acid Change | Reported Activity vs. Wild-Type (*1) | Key Implications |
|---|---|---|---|
| *1 (Wild-type) | - | Baseline (100%) | Normal metabolism of substrate drugs [1]. |
| *2 | Arg144Cys | Moderately decreased | Associated with reduced warfarin clearance; potential for sensitivity [1] [2]. |
| *3 | Ile359Leu | Substantially decreased (5-10 fold) | Markedly diminished S-warfarin clearance; significantly increased risk of adverse effects at standard doses [1] [2]. |
A clinical study investigating the influence of CYP2C9 polymorphisms on diclofenac pharmacokinetics after a 50 mg oral dose revealed a complex picture. Contrary to in vitro data, the study found no statistically significant impairment of diclofenac metabolism (as measured by oral clearance, CL/F) in carriers of the 2 and *3 alleles compared to the wild-type (\1/*1) group [2]. This highlights that in vitro metabolic pathways may not always be the rate-limiting step in vivo, suggesting the involvement of compensatory metabolic pathways or complex physiological factors in humans [2].
Emerging evidence indicates that cytochrome P450 enzymes do not always function in isolation. Protein-protein interactions can modulate their activity. A study in a sophisticated long-term human hepatocyte model (HepatoPac) demonstrated that knockdown of CYP3A4 protein via siRNA led to a 74% increase in CYP2C9 activity, without changing CYP2C9 mRNA levels [5]. This finding suggests direct or indirect functional interaction between these enzymes, potentially through competition for a common redox partner like cytochrome P450 reductase. This has important implications for predicting drug-drug interactions where a drug modulates CYP3A4 levels.
A novel, non-destructive method for visualizing CYP activity in living hepatocytes uses Raman microscopy. This technique detects intrinsic molecular vibrations, specifically monitoring the oxidized, low-spin state of the CYP heme group (characteristic peaks at 1370 cm⁻¹ and 1636 cm⁻¹) [6]. It allows for single-cell resolution imaging of CYP induction and activity without labels, enabling the observation of heterogeneous cell responses and associated effects on cellular biochemistry, such as glycogen depletion [6].
The following diagram summarizes the key metabolic pathway and regulatory interactions of CYP2C9:
The use of 4'-Hydroxy Diclofenac-13C6 as an internal standard provides a robust foundation for precise and accurate quantification of CYP2C9 activity. The protocols outlined here, from classic HPLC to advanced LC-MS/MS, are critical tools for enzyme phenotyping, drug interaction studies, and pharmacogenomic research. Furthermore, emerging techniques like Raman microscopy and a growing understanding of inter-enzyme interactions are refining our ability to predict complex metabolic outcomes in drug development and therapy.
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Its metabolism in humans primarily partitions between acyl glucuronidation and phenyl hydroxylation to form various metabolites, including the major oxidative metabolite, 4'-Hydroxy Diclofenac [1]. The use of a stable isotope-labeled tracer like 4'-Hydroxy Diclofenac-13C6 is critical in modern drug metabolism studies for precisely tracking this metabolic pathway, quantifying metabolite formation, and identifying potential reactive intermediates without radioactive hazards.
This protocol outlines a method for using this compound in in vitro systems to study metabolic stability and enzyme mapping.
The workflow for this protocol can be visualized as follows:
Diagram 1: Workflow for in vitro metabolic incubation and analysis.
The primary and secondary metabolic pathways of Diclofenac are summarized below, highlighting the central role of 4'-Hydroxylation [1].
Diagram 2: Key metabolic pathways and enzymes of Diclofenac.
Based on general pharmacokinetic principles and data from the search results, here are typical parameters you might expect or need to establish for diclofenac and its metabolites [2].
Table 1: Representative Pharmacokinetic Parameters of Diclofenac
| Parameter | Value (Mean) | Coefficient of Variation (%) |
|---|---|---|
| Absolute Bioavailability | 55% | 40 |
| Time to Peak (Tmax) | 2.3 hours | 69 |
| Oral Clearance (CL/F) | 582 mL/min | 23 |
| Apparent Volume (V/F) | 1.4 L/kg | 58 |
| Terminal Half-life | 2.3 hours | 48 |
Table 2: Suggested MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion > Product Ion | Collision Energy (eV) |
|---|---|---|
| This compound | 310 > 264 | Optimize |
| 4'-Hydroxy Diclofenac (unlabeled) | 304 > 258 | Optimize |
| Diclofenac Acyl Glucuronide | 472 > 308 | Optimize |
13C-MFA is a powerful technique that uses 13C-labeled tracers like this compound to measure metabolic reaction rates (fluxes) in living systems [3] [4]. The workflow involves:
4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled compound (carbon-13) that serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, 4'-Hydroxydiclofenac, in complex matrices like wastewater [1] [2]. 4'-Hydroxydiclofenac is a major metabolite of the common non-steroidal anti-inflammatory drug (NSAID) Diclofenac, formed primarily by the cytochrome P450 2C9 (CYP2C9) enzyme system [1] [3]. The use of a 13C-labeled internal standard is critical in advanced mass spectrometry-based methods like High-Resolution Isotope-Dilution Mass Spectrometry (HRID). This technique corrects for analyte loss during sample preparation and matrix effects during instrumental analysis, thereby significantly improving the accuracy and precision of quantification [4]. Monitoring this metabolite in wastewater is a key component of Wastewater-Based Epidemiology (WBE), which provides a non-invasive method for assessing community-wide exposure to pharmaceuticals and their transformation products [5] [3].
The following protocol is adapted from multi-residue methods for wastewater analysis [5] [6].
Table 1: Solid-Phase Extraction Protocol for this compound
| Step | Description | Critical Parameters |
|---|---|---|
| 1. Internal Standard Spiking | Spike a known amount (e.g., 50 μL of a diluted working solution) of this compound into a measured volume (e.g., 50-1000 mL) of filtered wastewater. | Allow 30 minutes for equilibration [5]. |
| 2. Filtration | Filter the sample through a 0.7 μm glass fiber filter (GF/F) to remove suspended particulate matter [5]. | |
| 3. SPE Cartridge Conditioning | Condition the SPE cartridge (e.g., Oasis HLB or MCX) with 2 mL of methanol, then equilibrate with 2 mL of pure water [5]. | Do not let the sorbent bed run dry. |
| 4. Sample Loading | Load the filtered wastewater sample onto the conditioned cartridge at a steady, slow flow rate (e.g., 3-5 mL/min). | |
| 5. Cartridge Washing | Wash the cartridge with 2 mL of a 5% methanol in water solution to remove weakly retained interferents. | |
| 6. Analyte Elution | Elute the target analytes from the cartridge using an organic solvent. For HLB, use 2 mL of methanol. For MCX, after washing, elute with a basic organic solvent (e.g., 2-5% NH₄OH in methanol) [5]. | Collect the eluate in a clean tube. |
| 7. Extract Concentration & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the dry residue in an initial mobile phase composition (e.g., 100-200 μL of a water/methanol mixture) suitable for LC-MS injection [5]. |
The following workflow diagram summarizes the entire analytical procedure:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Table 2: Typical LC-MS/MS Conditions for this compound Analysis
| Parameter | Recommended Conditions | Notes & Alternatives |
|---|---|---|
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7-3.5 µm) | Standard for polar/semi-polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Additives can be ammonium formate or fluoride [5]. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start at 5% B, ramp to 95% B over 10-15 min. | Optimize for separation from interferents. |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Mass Spectrometry | ||
| Ionization | Electrospray Ionization (ESI), Negative Mode | Carboxylic acid group favors deprotonation [M-H]⁻. |
| Source Temperature | 300 - 500°C | |
| Ion Spray Voltage | -4500 V (for negative mode) | |
| Detection | Multiple Reaction Monitoring (MRM) | Provides highest specificity and sensitivity. |
| MRM Transitions for 4'-OH-Diclofenac-13C6 | Note: Use instrument-specific tuning to optimize. | |
| Quantification Transition | Precursor Ion → Product Ion | Declustering Potential (DP), Collision Energy (CE). |
| Qualifier Transition | Precursor Ion → Product Ion | Declustering Potential (DP), Collision Energy (CE). |
When developing and validating the method, the following performance characteristics should be established.
Table 3: Key Method Validation Parameters and Typical Targets
| Validation Parameter | Description & Target Value |
|---|---|
| Linearity | Correlation Coefficient (r²) > 0.998 over the calibration range (e.g., 0.1 - 100 ng/mL) [7]. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. Can be as low as 0.01 ng/L for some pharmaceuticals in WBE [5]. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with precision (RSD) ≤ 20% and accuracy of 80-120% [8]. |
| Accuracy (Recovery) | Typically 70-120%, determined by spiking analyte into the matrix and comparing measured vs. actual concentration [6]. The stable isotope standard corrects for losses. |
| Precision | Intra-day and inter-day precision expressed as Relative Standard Deviation (RSD). RSD ≤ 15% is generally acceptable [5] [7]. |
| Processed Sample Stability | Ensure analyte stability in the reconstituted solution under autosampler conditions (e.g., 4°C for 24-48h). |
4'-Hydroxy Diclofenac (4'-OH-DCF) is a major metabolite of the common non-steroidal anti-inflammatory drug diclofenac, frequently detected in environmental waters due to incomplete removal in wastewater treatment plants. The environmental prevalence of this compound is concerning, with studies detecting concentrations up to 1.7 μg/L in German wastewater treatment plant effluents [1]. The 13C6-labeled analog (4'-Hydroxy Diclofenac-13C6) serves as an ideal internal standard for accurate quantification, compensating for matrix effects and procedural losses during analysis. The presence of 4'-OH-DCF in aquatic environments is particularly significant as metabolites sometimes exhibit higher toxicity than the parent compound itself, necessitating robust monitoring methods [2].
The environmental relevance of 4'-OH-DCF is underscored by its persistent discharge into water bodies, creating pseudo-constant concentrations in surface waters despite natural degradation processes. European studies have revealed that in some Spanish wastewater treatment plants, 4'-OH-DCF was present in higher concentrations than the parent diclofenac compound [2]. This metabolite is formed primarily through the action of the enzyme CYP2C9 in humans and is excreted along with the parent compound, leading to its continuous introduction into aquatic ecosystems [1]. Understanding its environmental fate requires precise analytical methods capable of detecting this compound at trace levels in complex matrices.
Reference Standards: 4'-Hydroxy Diclofenac (authentic standard, ≥95% purity) and this compound (internal standard, ≥98% isotopic purity) should be acquired from certified suppliers. Stock solutions are prepared at 1 mg/mL in methanol and stored at -20°C in amber vials to prevent photodegradation. Working solutions are prepared fresh monthly by appropriate dilution with methanol-water (1:1, v/v) mixtures.
Solvents and Reagents: HPLC-grade methanol, acetonitrile, and water are essential for sample processing. Ammonium acetate (analytical grade, 99.3%) is used for preparing mobile phase additives. For solid-phase extraction, Strata-X 33 μm polymeric reversed-phase SPE cartridges (500 mg, 6 mL) have demonstrated excellent recovery rates for diclofenac metabolites [1]. Sample preservation requires hydrochloric acid (1M) for pH adjustment and sodium azide (0.1% w/v) to inhibit microbial activity during storage.
The sample preparation workflow employs solid-phase extraction to concentrate target analytes and remove matrix interferences:
Step-by-step extraction protocol:
Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles. Adjust pH to 3.0 using hydrochloric acid (1M) immediately after collection to prevent degradation and preserve analyte integrity. If immediate processing is not possible, store samples at 4°C and process within 48 hours [2].
Internal Standard Addition: Add this compound internal standard to a final concentration of 10 ng/mL in each sample. This concentration should be adjusted based on expected analyte levels while maintaining a consistent ratio to native compound concentrations.
Solid-Phase Extraction:
Sample Reconcentration: Evaporate eluates to dryness under a gentle nitrogen stream at 40°C. Reconstitute residues in 200 μL of methanol-water (60:40, v/v) containing 5 mM ammonium acetate. Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
Prevention of Artifact Formation: Diclofenac and its metabolites are prone to cyclization under acidic conditions. While pH adjustment is necessary for optimal SPE recovery, extended exposure to low pH should be minimized to prevent formation of diclofenac lactam artifacts during sample preparation [2].
Matrix Considerations: For samples with high organic content (e.g., wastewater effluent), additional cleanup steps may be necessary. Studies have shown that the ELISA method for diclofenac analysis tolerates natural organic matter up to 10 mg/L and humic acids up to 2.5 mg/L without significant interference, suggesting these levels as thresholds for considering additional cleanup [1].
Optimal separation of 4'-Hydroxy Diclofenac and its internal standard is achieved using reversed-phase chromatography with the following parameters:
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (100 mm × 2.1 mm, 1.8 μm) |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient Program | 0 min: 40% B; 5 min: 40% B; 15 min: 95% B; 18 min: 95% B; 18.1 min: 40% B; 22 min: 40% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 μL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Under these conditions, 4'-Hydroxy Diclofenac typically elutes at approximately 8.6 minutes, providing adequate separation from matrix interferences and other related compounds [1]. The use of ammonium acetate in the mobile phase enhances ionization efficiency and improves peak shape for both the native and labeled compounds.
Detection is performed using tandem mass spectrometry with electrospray ionization in negative mode. The instrument parameters should be optimized for each specific platform, but general settings include:
Table 2: Mass Spectrometric Parameters for Target Analytes
| Parameter | 4'-OH-DCF | 4'-OH-DCF-13C6 |
|---|---|---|
| Precursor Ion (m/z) | 296.0 | 302.0 |
| Product Ion 1 (Quantifier) | 250.0 | 256.0 |
| Product Ion 2 (Qualifier) | 214.0 | 218.0 |
| Collision Energy (eV) | 15-25 (optimized for each transition) | 15-25 (matched to native) |
| Retention Time (min) | 8.6 | 8.6 |
The fragmentation pattern for these compounds involves cleavage adjacent to the amine group, resulting in characteristic product ions at m/z 250 and 214 for the native compound [2]. The 13C6-labeled internal standard shows identical fragmentation but with appropriate mass shifts, allowing for specific detection and accurate quantification.
Comprehensive method validation is essential to ensure reliable quantification of 4'-Hydroxy Diclofenac in environmental waters. Key performance parameters include:
Table 3: Method Validation Parameters for 4'-OH-DCF Analysis
| Validation Parameter | Result |
|---|---|
| Linear Range | 1-500 ng/L |
| Limit of Detection (LOD) | 1 ng/L |
| Limit of Quantification (LOQ) | 3 ng/L |
| Precision (RSD, n=6) | ≤11% at LOQ, ≤8% at mid-range |
| Accuracy | 85-115% |
| Matrix Effects | -15% to +20% |
| Recovery Efficiency | 92-108% |
The method demonstrates excellent sensitivity with LOD and LOQ values sufficient for detecting environmental concentrations, which typically range from ng/L to low μg/L in wastewater-impacted samples [1]. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in extraction efficiency.
Method specificity should be evaluated against related compounds and potential interferents:
Metabolite Differentiation: The method successfully resolves 4'-OH-DCF from other diclofenac metabolites including 5-hydroxydiclofenac, diclofenac lactam, and the parent compound diclofenac.
Cross-Reactivity: Immunoassay studies have shown less than 1% cross-reactivity for the anti-diclofenac antibody with 4'-OH-DCF, confirming that LC-MS/MS methods provide superior specificity compared to immunological approaches [1].
Photodegradation Products: Potential interference from photodegradation products should be assessed, as diclofenac and its metabolites undergo phototransformation in aquatic environments. Sample handling under amber light or in amber vials is recommended to prevent artifact formation.
Monitoring data from various studies reveal significant occurrence of 4'-OH-DCF in aquatic environments:
Table 4: Environmental Occurrence of 4'-OH-DCF in Water Matrices
| Water Matrix | Concentration Range | Location | Study |
|---|---|---|---|
| WWTP Effluent | Up to 1.7 μg/L | Germany | [1] |
| Surface Water | 3-4.4 ng/L (after pre-concentration) | Lakes | [1] |
| Seawater | Detected at μg/L levels | Various | [3] |
Stability studies indicate that 4'-OH-DCF is subject to both biotic and abiotic degradation in environmental matrices. Recent research demonstrated that 4'-OH-DCF concentration decreased by 76.5% in sediment-seawater systems over 29 days, highlighting the importance of rapid analysis after sample collection [4]. The degradation was attributed to a combination of sorption to sediment particles and biodegradation, with the latter playing a more significant role.
Recovery Issues: Low recovery rates may indicate problems with SPE cartridge conditioning or sample pH adjustment. Ensure consistent flow rates during extraction and verify pH meter calibration regularly.
Matrix Effects: Unusual internal standard response can signal significant matrix effects. Consider dilution of extracts or additional cleanup steps for complex matrices like wastewater effluent.
Chromatographic Performance: Peak broadening or tailing may necessitate column rejuvenation or mobile phase pH adjustment. The pKa of diclofenac is approximately 4.0, suggesting that mobile phase pH can significantly impact chromatographic behavior [5].
The protocol described herein provides a robust and sensitive method for determining 4'-Hydroxy Diclofenac in environmental water samples using this compound as an internal standard. The method combines efficient solid-phase extraction with selective LC-MS/MS detection, enabling reliable quantification at environmentally relevant concentrations. Proper sample handling and preservation are critical given the compound's susceptibility to degradation and transformation under certain conditions. This comprehensive approach supports accurate environmental monitoring and risk assessment of this important pharmaceutical metabolite in aquatic ecosystems.
This protocol is adapted from a method developed for the analysis of diclofenac and its related compounds, including 4'-hydroxydiclofenac, in water samples using polymeric reversed-phase SPE cartridges [1] [2]. The use of a stable isotope-labeled internal standard like 4'-Hydroxy Diclofenac-13C6 is crucial for compensating for analyte loss during sample preparation and matrix effects during instrumental analysis.
1. Principles and Applicability
2. Materials and Reagents
3. Step-by-Step Procedure
| Step | Description | Key Parameters |
|---|---|---|
| 1. Cartridge Conditioning | Sequentially pass 6 mL of Methanol and 6 mL of ultrapure water through the cartridge. | Do not let the sorbent bed run dry before the sample is loaded. |
| 2. Sample Preparation | Add a known amount of 4'-Hydroxy Diclofenac-13C6 IS to the water sample. Adjust sample pH to ~2-3 using formic acid [1]. | A typical sample volume is 100-1000 mL. Acidification stabilizes the analyte and improves retention on the SPE cartridge. |
| 3. Sample Loading | Pass the prepared water sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min. | Use a vacuum or positive pressure to control the flow rate. |
| 4. Cartridge Washing | Wash the cartridge with 5-10 mL of ultrapure water (acidified to pH ~3) or a 5% methanol solution to remove polar interferences. | This step removes salts and highly polar matrix components. |
| 5. Cartridge Drying | Dry the cartridge thoroughly by drawing air or nitrogen through it for 20-30 minutes. Alternatively, a centrifuge can be used. | Complete drying is essential to remove water before elution with organic solvent. |
| 6. Analyte Elution | Elute the analyte into a clean collection tube using 2 x 5 mL of Methanol or a Methanol/Ethyl Acetate mixture [1]. | Let the solvent soak the sorbent for about a minute before applying pressure. Two elutions ensure high recovery. |
| 7. Extract Evaporation & Reconstitution | Gently evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dry residue in 100-200 μL of initial LC mobile phase (e.g., methanol/water mixture). | Reconstitution volume depends on the desired pre-concentration factor and the detection limit of the instrument. |
The workflow below summarizes the main steps of the protocol:
This SPE protocol enables the precise quantification of 4'-hydroxydiclofenac in water samples. The table below summarizes example concentrations found in different water bodies, demonstrating the context in which this method would be applied [1]:
| Matrix | Example Concentration Range | Reference |
|---|---|---|
| Surface Water (Lakes) | 3 - 4.4 ng/L | [2] |
| Wastewater Treatment Plant Effluent (Europe) | Average ~0.7 μg/L (Max: 11 μg/L) | [1] [2] |
| Drinking Water / Groundwater | 1 - 7 ng/L | [1] |
4'-Hydroxy Diclofenac-¹³C₆ is a stable isotope-labeled analog of the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, where six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This compound serves as a crucial internal standard in mass spectrometry-based analyses, enabling precise quantification of both diclofenac and its metabolites in various biological and environmental matrices. The structural characteristics of 4'-Hydroxy Diclofenac-¹³C₆ include preservation of the dichlorinated benzene rings and carboxylic acid functionality of the parent diclofenac molecule, with hydroxylation at the 4' position of one phenyl ring, which represents the primary oxidative metabolic pathway mediated by cytochrome P450 2C9 (CYP2C9) [1] [2]. The incorporation of six ¹³C atoms creates a consistent mass shift that distinguishes it from the native compound while maintaining nearly identical chemical and chromatographic properties, making it ideally suited as an internal standard for quantitative mass spectrometry.
The use of stable isotope-labeled internal standards has become the gold standard in bioanalytical chemistry, particularly in pharmaceutical research and clinical testing, as they correct for analytical variability during sample preparation, ionization suppression/enhancement in mass spectrometric detection, and chromatographic performance. For diclofenac and its metabolites, 4'-Hydroxy Diclofenac-¹³C₆ enables accurate tracking of the metabolic fate and disposition kinetics of this widely used NSAID, which exhibits complex metabolism involving multiple Phase I and Phase II pathways [2] [3]. This compound finds applications across diverse fields including pharmacokinetic studies, therapeutic drug monitoring, forensic toxicology, and environmental monitoring of pharmaceutical contaminants, providing researchers with a robust analytical tool for precise quantification.
4'-Hydroxy Diclofenac-¹³C₆ possesses specific structural attributes that define its analytical applications. The molecular structure retains the dichlorinated biphenyl framework characteristic of diclofenac, with a hydroxyl group introduced at the para position of the phenyl ring that is not directly connected to the acetic acid moiety. The ¹³C labeling occurs specifically in the six carbon atoms of the second phenyl ring and the adjacent carbon in the acetic acid chain, creating a predictable +6 Da mass shift compared to the unlabeled 4'-hydroxy diclofenac. This strategic placement of heavy isotopes ensures minimal chromatographic retention time differences while providing distinct mass spectral detection. The molecular formula is C₈¹³C₆H₁₁Cl₂NO₃, with a molecular weight of 318.10 g/mol [1]. The compound typically appears as a solid in its pure form and is commonly commercialized as a certified reference solution at precise concentrations in methanol for convenient laboratory use.
Table 1: Commercial Specifications of 4'-Hydroxy Diclofenac-¹³C₆
| Supplier | Catalog Number | Form | Concentration | CAS Number | Price |
|---|---|---|---|---|---|
| MedChemExpress | HY-15550S1 | Solid | Pure powder | 1189656-64-1 | Quote based |
| Sigma-Aldrich (Cerilliant) | H-053 | Solution in methanol | 100 μg/mL | 1189656-64-1 | Varies by quantity |
The compound is marketed with certified purity and well-characterized reference values, ensuring traceability and reliability in analytical measurements. The Cerilliant solution is particularly suited for clinical and forensic applications, with each batch accompanied by a certificate of analysis providing exact concentration, expiration date, and quality control parameters [2]. Proper storage conditions are critical for maintaining stability, with recommendations to store the solid form at -20°C and solutions at -80°C for long-term preservation, protecting the compound from degradation that could compromise analytical results [1] [2].
The primary application of 4'-Hydroxy Diclofenac-¹³C₆ in mass spectrometry is as an internal standard for quantitative analysis of diclofenac and its metabolites in biological matrices. The stable isotope-labeled form corrects for matrix effects, extraction efficiency variations, and instrument performance fluctuations, thereby improving the accuracy and precision of quantitative results. In practice, a known amount of 4'-Hydroxy Diclofenac-¹³C₆ is added to biological samples (plasma, urine, tissue homogenates) prior to any processing steps, ensuring that it experiences the same analytical conditions as the native analytes [2]. The mass difference of 6 Da allows for distinct detection without interfering with the quantification of the target analytes, enabling highly specific and reliable measurements even in complex matrices.
Research by Schmidt et al. (2018) demonstrated the application of 4'-Hydroxy Diclofenac-¹³C₆ in monitoring diclofenac transformation products in water samples, highlighting its utility in environmental monitoring [4]. The study revealed that in some water samples, the concentration of 4'-hydroxydiclofenac exceeded that of the parent diclofenac compound, emphasizing the importance of monitoring metabolites alongside the parent drug. The use of the stable isotope-labeled standard allowed for precise quantification of these compounds at trace levels, with method detection limits in the ng/L range, showcasing the sensitivity achievable with proper internal standardization [4].
4'-Hydroxy Diclofenac-¹³C₆ serves as a valuable tool in metabolic pathway studies of diclofenac, particularly in understanding the complex biotransformation processes this drug undergoes. Diclofenac metabolism proceeds through several parallel pathways, including:
The use of 4'-Hydroxy Diclofenac-¹³C₆ allows researchers to track the formation and disposition of the 4'-hydroxy metabolite specifically, providing insights into inter-individual variations in metabolic capacity and potential implications for drug safety and efficacy [3]. Recent advances in mass spectrometry imaging have further expanded the applications of this standard, enabling visualization of spatial distribution in tissues. A groundbreaking study using nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) successfully localized diclofenac and its metabolites, including 4'-hydroxydiclofenac, in mouse kidney and liver tissues, revealing distinct distribution patterns that correlate with the known localization of metabolizing enzymes [3].
Figure 1: Metabolic Pathways of Diclofenac. The diagram illustrates the major Phase I and Phase II metabolic transformations of diclofenac, highlighting the CYP2C9-mediated 4'-hydroxylation pathway that produces 4'-hydroxydiclofenac, and subsequent conjugation reactions that generate metabolites with potential toxicological implications.
Purpose: To extract diclofenac, 4'-hydroxydiclofenac, and their metabolites from plasma, urine, or wastewater samples with high efficiency and minimal matrix interference.
Materials and Reagents:
Procedure:
Validation Parameters:
Purpose: To extract analytes from liver, kidney, or other tissue homogenates while effectively removing proteins and phospholipids that can interfere with LC-MS analysis.
Materials and Reagents:
Procedure:
Table 2: Optimized LC-MS/MS Parameters for Diclofenac and Metabolite Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Chromatography System | UHPLC (e.g., Agilent 1290, Waters ACQUITY) | |
| Column | C18 (100 × 2.1 mm, 1.7-1.8 μm) | Poroshell 120 EC-C18 recommended |
| Mobile Phase A | Water with 0.1% formic acid | LC-MS grade |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | LC-MS grade |
| Gradient Program | 0 min: 10% B → 2 min: 10% B → 8 min: 90% B → 10 min: 90% B → 10.1 min: 10% B → 13 min: 10% B | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 5-10 μL | |
| Column Temperature | 40°C | |
| Autosampler Temperature | 10°C | |
| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6470, SCIEX 6500+) | |
| Ionization Mode | Electrospray ionization (ESI) negative mode | |
| Drying Gas Temperature | 300°C | |
| Drying Gas Flow | 10 L/min | |
| Nebulizer Pressure | 40 psi | |
| Sheath Gas Temperature | 350°C | |
| Sheath Gas Flow | 11 L/min | |
| Capillary Voltage | 3500 V (negative mode) |
Table 3: MRM Transitions for Diclofenac and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (V) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|---|---|---|---|---|
| Diclofenac | 294.0 | 250.0 | 15 | 214.0 | 30 |
| 4'-Hydroxydiclofenac | 310.0 | 266.0 | 15 | 230.0 | 30 |
| 4'-Hydroxy Diclofenac-¹³C₆ | 316.0 | 272.0 | 15 | 236.0 | 30 |
| Diclofenac acyl glucuronide | 470.0 | 294.0 | 20 | 250.0 | 35 |
The MRM transitions for the native compounds and their stable isotope-labeled analogs should be carefully optimized to ensure maximum sensitivity and specificity. The ¹³C-labeled internal standard typically shows identical fragmentation patterns to the native compound but with the expected mass shift, allowing for confident identification and accurate quantification [2] [4].
Figure 2: Experimental Workflow for Diclofenac Metabolite Analysis. The diagram outlines the comprehensive sample preparation and analysis protocol, from sample collection with internal standard addition through solid-phase extraction, LC-MS/MS analysis, and final data processing and quantification.
Preparation of Stock Solutions:
Calibration Curve Preparation: Prepare calibration standards in the same matrix as the samples (e.g., blank plasma, urine, or water) at a minimum of six concentration levels covering the expected range of concentrations in study samples. A typical range for diclofenac and metabolites in biological samples is 1-1000 ng/mL.
Table 4: Recommended Calibration Standards for Diclofenac and Metabolites
| Calibration Level | Concentration (ng/mL) | Volume of Working Solution to Add | Final Volume |
|---|---|---|---|
| LLOQ | 1 | 10 μL of 100 ng/mL solution | 1 mL |
| Low QC | 3 | 30 μL of 100 ng/mL solution | 1 mL |
| Mid QC 1 | 20 | 20 μL of 1 μg/mL solution | 1 mL |
| Mid QC 2 | 200 | 200 μL of 1 μg/mL solution | 1 mL |
| High QC | 800 | 80 μL of 10 μg/mL solution | 1 mL |
| ULOQ | 1000 | 100 μL of 10 μg/mL solution | 1 mL |
For bioanalytical methods using 4'-Hydroxy Diclofenac-¹³C₆ as an internal standard, the following validation parameters should be established:
4'-Hydroxy Diclofenac-¹³C₆ is extensively used in preclinical and clinical pharmacokinetic studies to characterize the metabolic profile of diclofenac. Following administration, diclofenac undergoes extensive metabolism, with 4'-hydroxylation representing a major metabolic pathway. By using the stable isotope-labeled analog as an internal standard, researchers can accurately quantify the formation and elimination kinetics of this key metabolite, enabling a comprehensive understanding of diclofenac's disposition characteristics in different patient populations. Studies have shown that the 4'-hydroxylation pathway exhibits genetic polymorphism, with individuals expressing different variants of the CYP2C9 enzyme showing substantial differences in metabolic capacity [1]. This has important implications for personalized medicine approaches to diclofenac therapy, as patients with reduced CYP2C9 activity may experience altered drug exposure and potentially different efficacy and safety profiles.
The application of 4'-Hydroxy Diclofenac-¹³C₆ extends beyond clinical settings to environmental science, where it serves as a critical tool for tracking pharmaceutical pollution in aquatic systems. Diclofenac is classified as an emerging environmental contaminant due to its widespread detection in surface waters, relatively persistence, and potential ecological effects. Research by Schmidt et al. (2018) demonstrated the utility of 4'-Hydroxy Diclofenac-¹³C₆ in monitoring diclofenac and its transformation products in water samples from various sources, with detection limits sufficient to quantify these compounds at environmentally relevant concentrations (ng/L) [4]. The study revealed interesting geographical variations in metabolite patterns, with some locations showing higher concentrations of 4'-hydroxydiclofenac than the parent compound, suggesting different exposure scenarios or transformation pathways in different ecosystems.
Recent advances in mass spectrometry imaging have opened new applications for 4'-Hydroxy Diclofenac-¹³C₆ in spatial metabolomics. A groundbreaking study by et al. (2022) utilized nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) to visualize the distribution of diclofenac and its metabolites in mouse kidney and liver tissues [3]. This approach revealed distinct localization patterns, with diclofenac acyl glucuronide concentrated in the kidney inner medulla and hydroxydiclofenac preferentially distributed in the cortex region. These spatial distributions aligned with the known localization of enzymes responsible for processing diclofenac into its respective metabolites. The use of stable isotope-labeled standards in such imaging studies provides crucial validation of the detection specificity and enables relative quantification across different tissue compartments, offering new insights into organ-specific metabolic handling and potential site-specific toxicity mechanisms.
Table 5: Troubleshooting Guide for Diclofenac Metabolite Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor recovery of analytes | Incomplete extraction | Optimize SPE conditions; consider mixed-mode cation exchange cartridges for better retention of acidic compounds |
| Ion suppression | Co-eluting matrix components | Improve chromatographic separation; optimize sample clean-up; use matrix-matched calibration standards |
| Inconsistent internal standard response | Degradation of internal standard | Prepare fresh stock solutions; ensure proper storage conditions (-20°C for solutions, -80°C for long-term) |
| Peak tailing | Secondary interactions with stationary phase | Add modifier to mobile phase (e.g., 0.1% formic acid); use end-capped C18 columns |
| Low sensitivity | Suboptimal ionization | Adjust ESI source parameters; consider switching ionization polarity (negative mode preferred for acidic compounds) |
| Interference in MRM channels | In-source fragmentation | Optimize collision energy; select alternative MRM transitions; improve chromatographic separation |
The stability of 4'-Hydroxy Diclofenac-¹³C₆ and related compounds is a critical factor in obtaining reliable analytical results. Based on supplier recommendations and experimental evidence:
It is important to note that diclofenac and its metabolites, particularly the acyl glucuronide, can undergo isomerization and hydrolysis under certain conditions. Samples should be maintained at neutral to slightly acidic pH and processed quickly to minimize these transformations [2] [4].
4'-Hydroxy Diclofenac-¹³C₆ represents a critical analytical tool for precise quantification of diclofenac and its metabolites in complex matrices. Its well-characterized properties, commercial availability as certified reference material, and compatibility with various mass spectrometric platforms make it an invaluable resource for pharmaceutical research, clinical monitoring, and environmental analysis. The protocols and applications detailed in these notes provide researchers with a solid foundation for implementing robust bioanalytical methods, with the stable isotope-labeled internal standard serving to enhance data quality and reliability. As analytical technologies continue to advance, particularly in mass spectrometry imaging and high-resolution mass spectrometry, the applications of 4'-Hydroxy Diclofenac-¹³C₆ are expected to expand further, enabling new insights into the metabolism, disposition, and environmental impact of this widely used pharmaceutical agent.
Diclofenac is metabolized through several pathways, and some of its metabolites are reactive and can form protein adducts, which is a key mechanism underlying its toxicity. The table below summarizes the primary metabolites involved in protein adduct formation.
| Metabolite | Enzyme Responsible | Reactive Intermediate | Type of Protein Adduct | Primary Research/Experimental Evidence |
|---|---|---|---|---|
| 4'-Hydroxydiclofenac (and subsequent quinone imine) | CYP2C9 (Human), CYP105D7 (Bacterial) [1] [2] | Quinone imine [3] [4] | Covalent protein adducts [1] | Identified as a precursor to a reactive quinone imine that can bind to proteins [4]. |
| 5-Hydroxydiclofenac | CYP3A4 (Human) [3] [1] | p-Benzoquinone imine [3] | Covalent protein adducts [3] | CYP3A4 catalyzes 5-hydroxylation, leading to a reactive intermediate that binds to proteins; this binding is NADPH-dependent [3]. |
| Diclofenac Acyl Glucuronide (DCF-G) | UGT Enzymes [5] [1] | Acyl-glucuronide [5] [1] [4] | Covalent protein adducts [5] [1] | Transported from liver to intestine; protein adduct formation is linked to intestinal toxicity [1]. DCF-G can directly cause liver injury and immune activation [5]. |
The following diagram illustrates the relationship between these metabolic pathways and their potential to form protein adducts.
While a specific protocol for the 13C6-labeled standard is not published, the general workflow for studying protein adduct formation from diclofenac metabolites, which can be adapted, involves incubation with a biological system, sample processing, and advanced analytical detection. The 13C6-labeled standard would be crucial as an internal standard for precise quantification.
Here is a detailed breakdown of the methodologies cited in the literature that form the basis of this workflow:
1. In Vitro Metabolic Activation Studies
2. Detection and Confirmation of Protein Adducts
3. In Vivo Toxicity and Adduct Formation Models
I hope this detailed synthesis of available research provides a solid foundation for your work. Should your focus shift towards the glucuronidation pathway or the 5-hydroxylation pathway, more specific and directly applicable experimental data is available.
The table below summarizes the key factors that contribute to the low cross-reactivity of the 4'-Hydroxy Diclofenac-13C6 metabolite.
| Factor | Description | Impact on Cross-Reactivity |
|---|---|---|
| Structural Difference [1] [2] | Metabolite has a hydroxyl group (-OH) at the 4' position on one phenyl ring, absent in parent Diclofenac. | High. Alters the molecule's electronic distribution and 3D shape, critical for antibody binding. |
| Antibody Epitope [3] | Antibodies (e.g., clone 12G5) are typically designed to recognize specific structural features of the intact Diclofenac molecule. | High. The metabolite's modified structure may not fit the antibody's binding pocket. |
| Isotope Label [4] | Presence of six Carbon-13 (13C) atoms in the benzeneacetic acid ring. | Low to None (in immunoassays). Isotope labels do not significantly alter chemical structure or antibody recognition, but are crucial for MS detection. |
| Assay Format [3] | Homogeneous (e.g., FPIA) vs. Heterogeneous (e.g., ELISA) immunoassays. | Variable. Assay sensitivity and design can influence the potential for detecting low-level cross-reactivity. |
While theoretical evidence suggests low cross-reactivity, you can experimentally confirm this using the following protocols.
This homogeneous, mix-and-read method is well-suited for rapid screening of antibody cross-reactivity [3].
Key Materials:
Procedure:
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a definitive, non-immunoassay-based method to quantify the metabolite and validate immunoassay results [3].
Key Materials:
Procedure:
The following diagram illustrates the logical workflow for investigating metabolite cross-reactivity using these two methods:
Q: My immunoassay shows a weak signal with a sample containing this compound. Is this cross-reactivity?
Q: Why should I use a stable isotope-labeled metabolite like this compound in my experiments?
Q: How can I design an immunoassay to be highly specific for Diclofenac and avoid metabolite interference?
Matrix effects occur when other components in a sample interfere with the accurate detection and quantification of your target analyte, typically causing signal suppression or enhancement during mass spectrometric analysis [1]. The primary value of using a stable isotope-labeled internal standard (IS) like 4'-Hydroxy Diclofenac-(^{13}C_6) is its chemical similarity to the target analyte; it experiences nearly identical matrix effects during extraction and analysis. By spiking it into your samples early in the process, you can correct for analyte loss and matrix interference, ensuring more accurate results [2] [3].
This protocol outlines a general approach for analyzing 4'-Hydroxy Diclofenac in water samples using Solid-Phase Extraction (SPE) and LC-MS/MS, with the labeled standard as a crucial control.
Materials and Reagents
Sample Preparation and SPE Workflow The following diagram illustrates the core sample preparation workflow, highlighting steps where issues commonly occur.
Key Steps:
The table below summarizes potential problems, their causes, and solutions.
| Problem | Possible Cause | Solution / Investigation |
|---|---|---|
| Low Recovery of Internal Standard | Incomplete elution from SPE cartridge; chemical degradation during sample preparation (e.g., at extreme pH). | Ensure sufficient elution solvent volume. Check sample pH stability. Verify the IS is stable under extraction conditions [5]. |
| Poor Chromatography | Co-eluting matrix components; column contamination. | Optimize the LC gradient for better separation. Dilute the sample extract. Incorporate a thorough cleaning step for the SPE cartridge [1]. |
| Inaccurate Quantification | Signal suppression/enhancement from matrix; incorrect calibration. | Use the Matrix Effect (ME%) formula: ME% = (Peak Area of IS in matrix / Peak Area of IS in neat solution) x 100. Calibrate using the IS response [1]. |
| High Background/Noise | Presence of humic acids, salts, or other organic matter. | Confirm that SPE washing steps are effective. For complex matrices like wastewater, consider diluting the sample before loading onto the SPE cartridge [3]. |
Q1: What is the typical recovery range for 4'-Hydroxy Diclofenac and its labeled standard in environmental water analysis? While a specific recovery for the (^{13}C_6)-labeled standard is not listed, methods for diclofenac and related compounds using optimized SPE report recoveries in the range of 89% to 95% [5]. Your laboratory should establish its own recovery range for this specific analyte through validation.
Q2: Which compounds are likely to cause cross-reactivity or interference in the analysis? Immunoassays show significant cross-reactivity with amide derivatives and esters of diclofenac (e.g., Aceclofenac, 61%) [3]. For LC-MS/MS, the main risk is from compounds with similar mass transitions or retention times. The primary metabolite, 4'-OH-Diclofenac-acyl glucuronide, is a key potential interferent due to its presence in samples and possible in-source fragmentation [3].
Q3: How can I assess and quantify matrix effects in my specific sample? The most reliable method is the post-extraction addition technique:
The table below summarizes potential problems and their solutions, drawing from general SPE principles and specific findings related to diclofenac compounds.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low or Variable Recovery | Analyte Degradation: Formation of DCF-lactam via cyclization on the SPE cartridge under acidic conditions [1]. | Avoid acidic conditions during SPE; use neutral pH for sample loading and washing [1]. |
| Incomplete Elution: Strong retention of analyte on the sorbent. | Use a stronger elution solvent. Consider methanol or acetonitrile, potentially with a modifier [2] [3]. | |
| Poor Sorbent Choice: General reversed-phase sorbent may not be optimal. | Use a "universal" sorbent like a polymeric reversed-phase cartridge (e.g., Strata-X) [4]. | |
| Unclean Extracts | Inadequate Washing: Co-elution of interfering matrix components. | Optimize wash steps with water or a mild buffer (e.g., ammonium acetate) before elution [1]. |
The following workflow is adapted from methods used for the extraction of diclofenac and its metabolites from water samples, which is relevant for 4'-Hydroxy Diclofenac-13C6 [1] [4].
Q1: Why is my recovery of this compound low even when I follow the protocol? A primary suspect is the on-cartridge degradation of the compound. Research shows that under acidic conditions, diclofenac can cyclize into DCF-lactam [1]. Although this finding was for the parent compound, the metabolite shares a similar structure and may be susceptible to the same side reaction. Ensure that your sample is at a neutral pH before loading it onto the SPE cartridge.
Q2: What is the most critical parameter to optimize for consistent SPE recovery? The elution solvent is crucial. You may need to test different solvents and volumes. A good starting point is to compare the recovery rates using methanol versus acetonitrile. Using an internal standard, such as 13C6-labeled diclofenac for the metabolite, is highly recommended to correct for any procedural losses and improve quantitative accuracy [1].
Q3: My recovery is acceptable for water samples but poor for biological matrices like plasma. What should I do? Biological matrices are more complex. Incorporating a protein precipitation step prior to SPE can significantly improve results. For the analysis of diclofenac and 4'-hydroxydiclofenac in rat serum, a one-step protein precipitation with methanol or acetonitrile was used successfully before a simple extraction and HPLC-UV analysis [5].
Before optimization, it's crucial to understand what is being measured. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy [1] [2].
Method validation proves that an analytical procedure is "fit for purpose," and determining the LOD and LOQ is a key part of this process [2]. A robust method will have a well-defined and consistently achievable detection limit.
The following table summarizes critical parameters and approaches you can optimize to lower your detection limit, based on methodologies used for diclofenac and its metabolites [3] [4] [5].
| Parameter | Optimization Strategy | Related Context from Search Results |
|---|---|---|
| Sample Preparation | Use Solid-Phase Extraction (SPE) for pre-concentration and cleanup. Consider mixed-mode cation exchange (MCX) cartridges for basic/neutral analytes [4]. | Pre-concentration via SPE is a common sample prep step for analyzing diclofenac in water [3]. |
| Chromatography | Use a C18 column with a mobile phase of acidified water (e.g., 0.05 M orthophosphoric acid, pH 2.0) and acetonitrile. A higher organic modifier percentage can sharpen peaks [5]. | An HPLC method for diclofenac uses a C18 column with orthophosphoric acid (pH 2.0) and acetonitrile (35:65) [5]. |
| Mass Spectrometry | Use MS/MS detection. Optimize MRM transitions for 4'-Hydroxy Diclofenac-(^{13}\text{C}_6) (parent ion [M+H]+ m/z 318.10). Use the compound as its own internal standard for quantification [3] [6]. | LC-MS/MS is the gold standard for detecting diclofenac and related compounds at trace levels [3]. 4'-Hydroxy Diclofenac-(^{13}\text{C}_6) is described as an internal standard [6] [7]. |
| LOD/LOQ Determination | Calculate LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S). A common formula is LOD = 3.3σ/S and LOQ = 10σ/S [1] [2]. | ICH guidelines define LOD/LOQ and provide a standard approach for their determination during method validation [5] [2]. |
Here is a general workflow that incorporates these optimization strategies, applicable to various sample matrices like water, biological fluids, or tissues.
Q: What is the primary application of 4'-Hydroxy Diclofenac-(^{13}\text{C}_6) in analytical methods? A: It is exclusively used as an internal standard [6] [7]. Its labeled atoms compensate for analyte loss during sample preparation and instrument variability, ensuring highly accurate and precise quantification of its unlabeled counterpart, 4'-Hydroxy Diclofenac.
Q: I am getting high background noise. How can I improve my signal-to-noise ratio? A:
Q: My recovery from the SPE step is low. What should I check? A:
The table below compares three validated methods suitable for separating and quantifying diclofenac and 4'-hydroxydiclofenac.
| Analysis Target | Column & Stationary Phase | Mobile Phase (Isocratic) | Flow Rate & Detection | Key Application Notes |
|---|---|---|---|---|
| Diclofenac in Tablets [1] | Symmetry C18 (4.6 x 150 mm, 3 µm) | 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65) | 2.0 mL/min, 210 nm | Fast runtime (2 min); validated per ICH guidelines; uses lidocaine as Internal Standard [1]. |
| 4'-Hydroxydiclofenac (CYP2C9 Metabolite) [2] | SUPELCO C18 (25 cm x 4.6 mm, 5 µm) | Gradient: A: 0.1% Formic Acid, B: ACN, C: Methanol | 1.0 mL/min, 282 nm | Developed for metabolite quantification in rat liver microsomes; salicylic acid present as a potential inhibitor [2]. |
| Diclofenac in Human Plasma [3] | Waters C18 (150 x 3.9 mm, 3.5 µm) | NaH₂PO₄ (pH 3.16) : Acetonitrile (57.5:42.5) | 1.5 mL/min, 281 nm | Involves liquid-liquid extraction from plasma; uses naproxen as Internal Standard; runtime 7 min [3]. |
Protocol 1: Rapid Analysis of Diclofenac in Pharmaceutical Dosage Forms [1] This method is highly robust and fully validated, making it a strong starting point.
Protocol 2: Quantification of 4'-Hydroxydiclofenac in Metabolic Studies [2] This method is specifically designed for resolving the 4'-hydroxy metabolite.
Q1: I am not getting baseline separation between diclofenac and its metabolite. What should I adjust? A1: Here is a logical troubleshooting workflow to optimize separation:
Q2: My analyte peaks are broad or have poor shape. What could be the cause? A2:
Q3: How should I handle and prepare samples for the best results? A3:
Q4: The method isn't sensitive enough for my low-concentration samples. What are my options? A4:
The table below summarizes the key stability information and handling protocols for 4'-Hydroxy Diclofenac-13C6.
| Form | Storage Temperature | Stability Duration | Additional Conditions | Source |
|---|---|---|---|---|
| Powder | -20°C | 3 years | N/A | [1] |
| Powder | 4°C | 2 years | N/A | [1] |
| Solution (in solvent) | -80°C | 6 months | N/A | [1] |
| Solution (in solvent) | -20°C | 1 month | N/A | [1] |
| Certified Reference Solution | -20°C | Not specified | 100 μg/mL in methanol | [2] |
A primary application of this compound is to serve as an internal standard for quantifying its unlabeled counterpart via LC-MS or GC-MS. The following workflow, based on a validated HPLC-UV method for 4'-Hydroxydiclofenac, illustrates a typical analytical process [3].
Here are answers to frequently asked questions that may arise during your work with this compound.
Q: The peak area for my internal standard is lower than expected. What could be wrong?
Q: My method lacks sensitivity for trace-level detection. How can I improve it?
Q: I see unexpected peaks in my chromatogram. How should I proceed?
The core of the problem lies in the similar chemical nature of humic acids and your target analyte. Humic acids are complex, heterogeneous mixtures of organic molecules that are prevalent in environmental water samples and soil extracts [1]. When analyzing for pharmaceutical metabolites like 4'-Hydroxy Diclofenac-13C6, humic acids can cause significant issues in analytical techniques such as ELISA and LC-MS by:
Here are the primary technical strategies you can employ to mitigate this interference. The table below summarizes the key methods.
| Method | Key Principle | Suitability for Humic Acid Removal | Key Considerations |
|---|---|---|---|
| Solid-Phase Extraction (SPE) [4] | Separates components based on chemical affinity to a solid sorbent. | High. Specifically mentioned for environmental sample pre-concentration and cleanup prior to Diclofenac analysis. | Choice of sorbent (e.g., polymeric reversed-phase) is critical. Effective for isolating the analyte from humic acids and other matrix components. |
| Immunoassay (ELISA) Robustness [4] | Exploits the high specificity of an antibody for its target. | Moderate to High. The cited anti-DCF monoclonal antibody is robust and tolerates humic acids up to 2.5 mg L⁻¹ without significant interference. | Ideal for direct, high-throughput analysis of samples like wastewater without extensive pre-treatment. Confirmation with a chromatographic method is recommended. |
| HILIC Chromatography [5] [6] [2] | Retains polar compounds on a polar stationary phase using an organic-rich mobile phase. | High (as an orthogonal method). Provides a complementary separation mechanism to Reversed-Phase (RP) HPLC, potentially resolving humic acid interferences that co-elute in RP. | Excellent for polar analytes. Offers high MS sensitivity due to the organic-rich mobile phase. Requires careful method development regarding buffer pH and equilibration time [5]. |
This protocol synthesizes information from the search results to provide a detailed methodology for analyzing this compound in humic acid-containing matrices.
Workflow Overview: The following diagram illustrates the complete experimental workflow from sample preparation to analysis.
1. Sample Preparation and SPE Cleanup [4] [3]
2. HPLC-UV Analysis [3]
Q1: My HPLC peaks are broad or show poor resolution. What could be wrong?
Q2: The recovery of my 13C6-labeled standard is low after SPE. How can I improve it?
Q3: When should I consider using HILIC over Reversed-Phase HPLC?
The following table summarizes the core parameters required for validating an analytical method for 4'-Hydroxy Diclofenac, based on ICH guidelines [1] [2].
| Parameter | Definition & Purpose | Typical Acceptance Criteria (Examples) |
|---|---|---|
| Specificity | Ability to unequivocally assess the analyte in the presence of potential interferences (e.g., impurities, matrix components) [2]. | No interference at the retention time of the analyte. Clear separation from other components [3]. |
| Accuracy | Closeness of agreement between the measured value and a reference value (true or accepted reference value) [2]. | Recovery of 80-120% for the biological matrix, as demonstrated in rat liver microsomes [3]. |
| Precision | Closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | RSD < 15% for both inter-day and intra-day precision [3]. |
| Repeatability | Precision under the same operating conditions over a short time interval (intra-day) [2]. | - |
| Intermediate Precision | Precision within the same laboratory (e.g., different days, different analysts, different equipment) [2]. | - |
| Linearity | Ability of the method to obtain test results directly proportional to the concentration of the analyte [2]. | A correlation coefficient (R²) > 0.99 over the validated range [3] [4]. |
| Range | The interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated [2]. | Established based on the intended use of the method. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio of approximately 3:1 [2]. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. Must also meet precision and accuracy criteria (e.g., RSD <20%, recovery of 80-120%) [2]. |
| Robustness | Capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase pH, temperature) [2]. | Method performance remains within specified acceptance criteria despite variations. |
Here are answers to frequently encountered problems during HPLC method development and validation for compounds like 4'-Hydroxy Diclofenac.
Q1: What can cause peak tailing or broadening in my chromatogram, and how can I fix it?
Q2: Why is my retention time shifting inconsistently?
Q3: What leads to low recovery of the analyte during extraction?
The following diagram outlines the general workflow for developing and validating an analytical method, integrating the key parameters discussed.
Q1: I am recovering low amounts of 4'-Hydroxy Diclofenac-13C6 from water samples. What could be the cause? A primary cause could be the inadvertent cyclization of the analyte to form a lactam during the sample pre-concentration step, especially if it is performed under acidic conditions on a reversed-phase SPE cartridge [1]. Furthermore, using an inappropriate SPE sorbent will lead to poor recovery.
Q2: How can I prevent the degradation of 4'-Hydroxy Diclofenac during sample preparation? The most effective strategy is to strictly control the pH during extraction. Avoid acidic conditions. Evidence suggests that neutral SPE protocols are successfully used for a wide range of compounds, including labile biomarkers, in complex matrices like wastewater [2].
Q3: Which pre-concentration technique is most recommended for this analyte? Solid-Phase Extraction (SPE) is the most cited technique in the literature for pre-concentrating diclofenac and its metabolites, including 4'-Hydroxy Diclofenac, from water and biological samples [1] [2]. The choice of sorbent is critical.
The table below summarizes the pros and cons of the main SPE sorbents used for such compounds:
| Sorbent Type | Pros | Cons | Key Considerations |
|---|---|---|---|
| Mixed-Mode Cation Exchange (MCX) | Excellent for basic/amine-containing compounds; improved precision for certain analytes [2]. | May not be ideal for all compound classes. | A wide-scope multi-biomarker method utilizes MCX due to its effectiveness [2]. |
| Hydrophilic-Lipophilic Balance (HLB) | Broad-spectrum retention; suitable for neutral compounds [2]. | Possible lower precision for some specific analytes compared to MCX [2]. | Used in a "neutral SPE" protocol; a good first choice for method development [2]. |
| Reversed-Phase C18 (under acidic conditions) | Common and widely available. | High risk of cyclization for 4'-Hydroxy Diclofenac, leading to underestimation [1]. | Not recommended for this specific analyte. |
Here are detailed protocols based on published methodologies that you can adapt for your work with this compound.
This protocol is adapted from a wide-scope multi-biomarker analysis method [2].
The following diagram illustrates the core workflow of this neutral SPE protocol:
This protocol, derived from a method for determining diclofenac in human plasma, highlights the importance of pH control and the use of an internal standard [3]. While developed for diclofenac, the principles apply to its metabolites.
The table below summarizes the core differences between 4'-Hydroxy Diclofenac-13C6 and unlabeled 4'-Hydroxy Diclofenac.
| Feature | This compound (Labeled) | Unlabeled 4'-Hydroxy Diclofenac |
|---|---|---|
| Primary Role | Internal Standard for quantitative analysis [1] [2] | Analytical Reference Standard / Metabolite for study [1] |
| Analytical Performance | Superior accuracy & precision; corrects for instrumental variance & sample loss [2] | Subject to same variances as analyte; cannot correct for loss |
| Quantification | Essential for highly reliable quantification (e.g., LC-MS, GC-MS) [2] | Used for calibration, but less robust for complex matrices |
| Isotopic Composition | Six carbon-13 (13C) atoms; nearly identical chemistry [1] [2] | Natural abundance carbon atoms |
| Molecular Weight | 318.10 g/mol [1] [2] | 312.14 g/mol (estimated) |
| Key Advantage | Accuracy: Provides compensation for matrix effects and sample preparation errors. | Availability & Cost: More readily available and less expensive. |
| Ideal For | Bioanalytical studies (plasma, serum), metabolism studies, GLP/GCP compliance | Method development, qualitative analysis, basic pharmaceutical QC |
The value of a stable isotope-labeled internal standard like this compound is best understood in the context of actual experimental workflows.
The following diagram illustrates this core experimental workflow that leverages a stable isotope-labeled internal standard.
Your choice between the labeled and unlabeled standard should be guided by your project's specific goals and requirements.
You should use this compound as an internal standard if your work involves:
The unlabeled 4'-Hydroxy Diclofenac may be sufficient for:
The biotransformation of diclofenac is well-understood. The table below summarizes the key metabolites based on current research, which is fundamental for any cross-reactivity assessment.
| Metabolite Name | Type | Role / Significance | Key Characteristics |
|---|---|---|---|
| 4'-Hydroxydiclofenac [1] [2] | Phase I (Oxidative) | Major oxidative metabolite | Formed primarily by the CYP2C9 enzyme [1]. |
| 5-Hydroxydiclofenac [2] | Phase I (Oxidative) | Minor oxidative metabolite | Formed by CYP3A4 enzyme [1]. |
| Diclofenac Acyl Glucuronide [2] | Phase II (Conjugation) | Major conjugate; potentially toxic | Reactive metabolite; can form protein adducts [2]. |
| 4'-Hydroxydiclofenac-13C6 [2] | Stable Isotope-Labeled | Internal Standard | Used in analytics (e.g., LC-MS) to quantify metabolites [2]. |
A critical piece of information for your query comes from a 2010 study on diclofenac hypersensitivity, which concluded that "a potential involvement of the most relevant metabolites in DF hypersensitivity reactions could be excluded." [3] This research found no evidence for an IgE-mediated response to protein carriers haptenated by diclofenac or its metabolites, suggesting that antibody-based cross-reactivity between the parent drug and its major metabolites may not be a primary mechanism in immediate hypersensitivity reactions.
While direct cross-reactivity data is limited, advanced in vitro models used to study diclofenac metabolism can inform the design of future experiments. The following workflow illustrates a typical experimental protocol from the search results [2].
The corresponding methodological details for key steps are as follows:
The absence of direct cross-reactivity data highlights a potential gap in the literature that your work could address. The existing findings and methods suggest several focused research avenues:
The table below summarizes key analytical parameters from published studies for Diclofenac (DCF) and its metabolite, 4'-Hydroxy Diclofenac (4'-OH-DCF). This data serves as a reference for the expected performance of methods that could be adapted for the 13C6-labeled standard.
| Analyte | Method | Linear Range | Accuracy (% Recovery) | Precision (% RSD) | Matrix | Source |
|---|---|---|---|---|---|---|
| Diclofenac Sodium | HPLC-UV | 10 - 200 µg/mL | 90 - 110% | ≤ 2% (Intra-day) | Pharmaceutical Dosage | [1] |
| 4'-OH-Diclofenac | LC-MS/MS | Not Specified | Not Specified | Not Specified | Water & Mussel Tissue | [2] [3] |
| Various Biomarkers (204) | LC-MS/MS | Custom Calibration | Avg. 102.7% | Avg. 10.4% | Wastewater | [4] |
Here are the detailed methodologies from the literature that are relevant to the analysis of diclofenac and its metabolites.
This method provides a benchmark for validation parameters and is described as rapid and robust [1].
These methods are more relevant for detecting 4'-OH-Diclofenac at trace levels.
A 2025 study validates a method for 204 biomarkers, demonstrating the capability to quantify diverse compounds, including pharmaceutical metabolites, in a complex wastewater matrix [4].
The following diagram illustrates a generalized experimental workflow for analyzing diclofenac metabolites in environmental or biological samples, based on the methodologies cited.
The table below summarizes the core principles and experimental protocols for LC-MS and ELISA based on the search results.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
|---|---|---|
| Basic Principle | Chromatographic separation followed by mass-based detection [1]. | Antigen-antibody binding measured via enzyme-mediated color change [2]. |
| Sample Preparation | Pre-concentration via Solid-Phase Extraction (SPE); detailed LC-MS/MS protocol provided in [2]. | Can be used for wastewater with little to no pre-treatment; surface water requires pre-concentration [2]. |
| Key Experimental Steps | 1. Solid-Phase Extraction (SPE) 2. LC separation (C18 column, methanol/ammonium acetate mobile phase) 3. MS/MS detection (MRM mode) [1] [2] | 1. Coat plate with DCF-conjugate 2. Add sample/standard and antibody 3. Incubate, wash, add enzyme substrate 4. Measure absorbance [2] | | Data Analysis | Quantification using calibration curve from peak area ratios (analyte/internal standard) [3]. | Quantification using sigmoidal calibration curve from absorbance vs. log(concentration) [2]. |
The following table compares the analytical performance of the two techniques. It is important to note that the data for LC-MS/MS and ELISA come from different studies and therefore represent the capabilities of each technique in general, rather than a direct, head-to-head comparison.
| Performance Metric | LC-MS/MS | ELISA |
|---|---|---|
| Sensitivity (Limit of Quantification) | ~1 ng/mL for DCF in biological matrix [4]. | Not sensitive enough for direct surface water analysis; requires pre-concentration [2]. |
| Working Range | Information not explicitly provided in the search results. | 1–30 μg L⁻¹ for the described assay [2]. |
| Accuracy (Recovery) | Accurate determination in biological matrices; HPLC-UV led to false results [4]. | Average recovery of 136% in wastewater, 100% in pre-concentrated surface water vs. LC-MS/MS [2]. |
| Specificity & Cross-Reactivity | High specificity; can simultaneously distinguish DCF, 4'-OH-DCF, DCF-lactam, and aceclofenac [1]. | Cross-reactivity with DCF acyl glucuronide (57%); low cross-reactivity with 4'-OH-DCF (≤1%) and other metabolites [2]. |
| Matrix Effects | Robustness against matrix influences not detailed in the provided results. | Tolerates organic solvents, humic acids, and salt; stable in pH 3-12 [2]. |
The following diagram illustrates the decision-making process for selecting the appropriate analytical method, synthesizing the key considerations from the search results.
The table below consolidates the key information found on the compound and its use in analytical methods.
| Aspect | Details from Search Results |
|---|
| This compound | Role: Stable isotope-labeled Internal Standard (ISTD) for quantitative analysis via LC-MS, GC-MS, or NMR [1]. Application: Serves as a tracer for the metabolite 4'-Hydroxy Diclofenac, which is formed by CYP2C9 [1]. | | Analytical Method Context | Technique: LC-MS/MS is a established method for quantifying diclofenac metabolites, including 4-hydroxydiclofenac (CYP2C9 activity marker) [2]. Methodology: Uses stable isotope-labeled internal standards for precise quantification [3]. | | Alternative ISTD Mentioned | Ketoprofen: Proposed as a potential internal calibrant for diclofenac in microdialysis studies, though its reliability requires further validation [4]. |
While a direct comparison protocol for ISTDs was not found, the following experimental details from the literature provide insight into how such standards are used in practice.
Concentration_diclofenac_corrected = (Concentration_diclofenac_dialysate / Relative_loss%_ketoprofen) × 100%.The diagram below outlines a generalized workflow for quantitative bioanalysis of a drug metabolite, illustrating where a stable isotope internal standard like this compound is typically used.
The table below summarizes the measured concentrations of Diclofenac (DCF) and its metabolite, 4'-Hydroxydiclofenac (4'-OH-DCF), in various water types, as reported in the literature. This data helps illustrate the distinct environmental matrices that analytical methods must contend with.
| Water Type | Location | Diclofenac (DCF) Concentration | 4'-Hydroxydiclofenac (4'-OH-DCF) Concentration | Citation |
|---|---|---|---|---|
| Surface Water | Sawan River, Pakistan | 116 μg/L (Max.) | Information not specified | [1] |
| Surface Water | Europe (General) | 1 - 7 ng/L | Information not specified | [2] |
| Wastewater | Spanish Wastewater Treatment Plants (WWTPs) | Lower than its metabolite | Higher than DCF itself | [2] |
| Wastewater | Berlin Waters | Higher than its metabolites | Lower than DCF itself | [2] |
| Wastewater | Rawalpindi/Islamabad, Pakistan (Hospital & Residential) | 34 - 105 μg/L (Max.) | Information not specified | [1] |
| Wastewater Effluent | European WWTPs | Average ~0.7 μg/L (Max: 11 μg/L) | Information not specified | [2] [3] |
The data in the table above was typically generated using highly sensitive and specific analytical techniques. Here are the detailed methodologies from key studies:
The following diagram illustrates a general workflow for analyzing these compounds in water samples, integrating the sample preparation and detection methods described in the research:
Although direct recovery rates for the labeled standard are not available, the research highlights several critical factors that can significantly influence recovery experiments and analytical accuracy:
To obtain the specific recovery rate data you need, I suggest the following steps:
A 2022 study analyzed the long-term stability of Diclofenac and its metabolite, 4'-Hydroxy Diclofenac, in brackish seawater and sediment from Puck Bay (Baltic Sea) over a 29-day experiment [1].
The table below summarizes the key quantitative findings from this study:
| Compound | Experimental Condition | Concentration Decrease after 29 Days |
|---|---|---|
| Diclofenac | Tank with sediment | 31.5% [1] |
| Diclofenac | Tank with autoclaved sediment | 20.4% [1] |
| 4'-Hydroxy Diclofenac | Tank with sediment | 76.5% [1] |
| 4'-Hydroxy Diclofenac | Tank with autoclaved sediment | 90.2% [1] |
The results indicate that:
The methodology from the same study can serve as a reference for designing stability tests in various water matrices [1]:
Although stability data for the labeled compound is lacking, its primary application is for precise quantitative analysis. The compound is a stable isotope-labeled internal standard used in methods like GC-MS or LC-MS [2] [3].
The following diagram illustrates its role in ensuring analytical accuracy, which would be crucial for conducting stability studies like the one described above.
In this workflow, the labeled standard is added to the water or environmental sample at the beginning of sample preparation. Any losses of the analyte during extraction or analysis will be mirrored by similar losses of the isotope-labeled standard, allowing for highly accurate correction and measurement [2] [3].